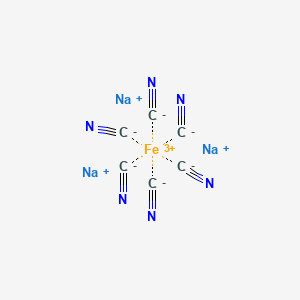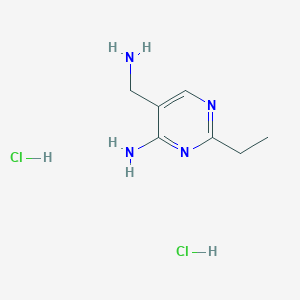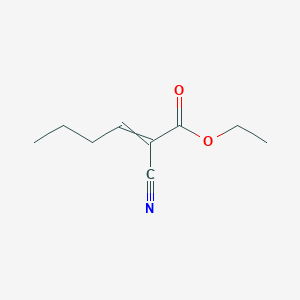![molecular formula C14H14FNO B11727435 2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 24782-61-4](/img/structure/B11727435.png)
2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a chemical compound with the molecular formula C14H14FNO. It is a member of the azabicyclo family, which are nitrogen-containing heterocycles known for their significant potential in drug discovery and other scientific applications .
Preparation Methods
The synthesis of 2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the reaction of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can be compared with other similar compounds such as:
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENGXRZFUKYWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186202 |
Source


|
| Record name | 2-[(4-Fluorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24782-61-4 |
Source


|
| Record name | 2-[(4-Fluorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24782-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Fluorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727374.png)

![1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea](/img/structure/B11727393.png)

![5-amino-N'-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11727398.png)


![2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B11727407.png)
![3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B11727411.png)



![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11727431.png)
